4-(5-Fluoro-2-methoxy-benzyl)-piperidine
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Overview
Description
4-(5-Fluoro-2-methoxy-benzyl)-piperidine is a chemical compound that features a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxy-benzyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Hydroxy-2-methoxy-benzyl)-piperidine or 4-(5-Carboxy-2-methoxy-benzyl)-piperidine.
Reduction: 4-(2-Methoxy-benzyl)-piperidine.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
4-(5-Fluoro-2-methoxy-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzothiophene-2-Carboxamides: These compounds are also used in medicinal chemistry and have similar structural features.
N-Benzyltryptamines: These compounds share the benzyl substitution and are studied for their receptor binding properties.
Uniqueness
4-(5-Fluoro-2-methoxy-benzyl)-piperidine is unique due to the presence of both a fluoro and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJXUARAPRBFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588786 |
Source
|
Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-86-0 |
Source
|
Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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